2,4,5-Trichloro-6-methoxyquinoline
Description
Properties
IUPAC Name |
2,4,5-trichloro-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-6-9(10(7)13)5(11)4-8(12)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBFWCIXUTCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460751-22-6 | |
| Record name | 2,4,5-trichloro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2,4,5-Trichloro-6-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs include:
2,4-Dichloro-6-methoxyquinoline (CAS: 4295-04-9): Lacks the 5-chloro substituent. Its crystal structure (monoclinic, space group P2₁/c) shows planar quinoline rings with intramolecular C–H⋯Cl interactions stabilizing the conformation .
4-Chloro-6,7-dimethoxyquinoline: Features two methoxy groups (positions 6 and 7) and a chlorine at position 3. The molecule is nearly planar, with methoxy carbons deviating ≤0.08 Å from the quinoline plane .
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Contains a trifluoromethyl group at position 2, enhancing lipophilicity and metabolic stability .
Table 1: Substituent Positions and Molecular Properties
Key Research Findings
- Structural Stability: Intramolecular interactions (e.g., C–H⋯Cl) in 2,4-dichloro-6-methoxyquinoline contribute to conformational rigidity, which may influence binding to biological targets .
- Synthetic Yields: POCl₃-mediated chlorination typically achieves moderate-to-high yields (e.g., 70% for 4-chloro-6,7-dimethoxyquinoline) .
- Similarity Metrics: Computational similarity scores indicate 2,4-dichloro-6-methoxyquinoline (similarity: 0.93) is the closest analog to the trichloro compound, followed by dimethoxy variants (similarity: 0.91) .
Biological Activity
2,4,5-Trichloro-6-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by the presence of three chlorine atoms and a methoxy group, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and mutagenic properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The arrangement of chlorine substituents at positions 2, 4, and 5 significantly influences its reactivity and biological activity. The methoxy group at position 6 enhances its lipophilicity, which is crucial for its interaction with biological membranes.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antibacterial agent.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on bladder cancer cells by inducing early apoptosis and cell cycle arrest. A study demonstrated that:
- Mechanism : The compound inhibits the insulin-like growth factor 1 (IGF-1) receptor signaling pathway, which is crucial for cancer cell proliferation.
- Findings : It was observed that treatment with the compound resulted in decreased levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), indicating a disruption in cancer cell survival signals .
3. Mutagenic Potential
While some chlorinated compounds exhibit mutagenic properties, the mutagenicity of this compound requires further investigation. Preliminary studies suggest that similar compounds in its class have shown mutagenic effects in bacterial assays; however, specific data on this compound remains limited.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study concluded that:
- The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Synergistic effects were noted when combined with conventional antibiotics like penicillin and tetracycline.
Case Study: Cancer Cell Line Testing
A series of experiments were conducted using human bladder cancer cell lines to assess the anticancer effects of the compound:
- Cell Lines Used : T24 and J82 bladder cancer cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- : The compound's ability to induce apoptosis suggests its potential as an adjunct therapy in bladder cancer treatment.
Q & A
Q. What are the common synthetic routes for 2,4,5-Trichloro-6-methoxyquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves halogenation and methoxylation steps. For example, intermediates like 4-azido-6-methoxyquinoline derivatives can be functionalized via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Halogenation: Chlorination at positions 2, 4, and 5 using reagents like PCl₅ or SOCl₂ under reflux conditions.
- Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution with sodium methoxide or methanol under basic conditions.
Optimization of reaction time, temperature (e.g., 80–100°C), and catalyst selection (e.g., PdCl₂ for cross-coupling) significantly impacts yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: To confirm substitution patterns and methoxy group integration.
- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation analysis.
- UV-Vis/Fluorescence Spectroscopy: To study electronic transitions and excited-state behavior (e.g., pH-dependent fluorescence observed in related 6-methoxyquinoline derivatives) .
- X-ray Crystallography: For resolving crystal structures using software like SHELXL, ensuring accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound derivatives during cross-coupling reactions?
- Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., C-Cl vs. C-O bond activation). To address this:
- Control Experiments: Vary catalysts (e.g., PdCl₂ vs. CuI) and ligands (e.g., dcpf for enhanced selectivity) .
- Kinetic Studies: Monitor reaction progress via HPLC or GC-MS to identify intermediates.
- Computational Modeling: Use DFT calculations to predict activation barriers for different pathways .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodological Answer:
- Protecting Groups: Temporarily block the methoxy group with tert-butyldimethylsilyl (TBS) to direct chlorination or amination to specific positions.
- Microwave-Assisted Synthesis: Accelerate reactions (e.g., 30 minutes vs. 24 hours) while maintaining regiocontrol.
- Parallel Synthesis: Screen diverse nucleophiles (e.g., amines, thiols) to map reactivity trends .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer:
- SAR Studies: Synthesize analogs with substituent variations (e.g., -CF₃, -NO₂) and test against targets like kinases or microbial enzymes.
- Docking Simulations: Use software like AutoDock to predict binding modes and identify critical interactions (e.g., halogen bonding with active-site residues) .
- Proteomic Profiling: Compare protein-binding profiles via pull-down assays to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
